

(Rac)-ACT-451840: A Technical Overview of Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: (Rac)-ACT-451840

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Introduction

(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and multidrug-resistant strains of *Plasmodium falciparum*.^[1] As a key candidate in the fight against malaria, a thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and potential clinical application. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of **(Rac)-ACT-451840**, based on preclinical and early-phase clinical studies.

Pharmacokinetics

The pharmacokinetic profile of **(Rac)-ACT-451840** has been primarily characterized in a first-in-human, single-ascending-dose study involving healthy male subjects.^[2] This study revealed key insights into the drug's behavior in humans, particularly the significant impact of food on its bioavailability.

Human Pharmacokinetic Data

A single-ascending-dose study evaluated the pharmacokinetics of **(Rac)-ACT-451840** at doses of 10, 50, 200, and 500 mg in the fasted state, and at 200 and 500 mg in the fed state.^[2] The

results demonstrated that plasma concentrations of ACT-451840 were low in the fasted state. [2] However, co-administration with food led to a substantial increase in exposure. [2][3]

At the highest dose of 500 mg, the peak drug concentration (C_{max}) and the total drug exposure over time (AUC) were approximately 13- and 14-fold higher, respectively, in the fed state compared to the fasted state. [2] While food significantly increased absorption, it did not appear to affect the elimination half-life of the drug, which was approximately 34 hours at the 500 mg dose. [2]

Table 1: Geometric Mean Pharmacokinetic Parameters of **(Rac)-ACT-451840** in Healthy Male Subjects (Single Dose) [2]

Dose (mg)	State	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)
10	Fasted	-	-	-	3.6
50	Fasted	-	-	-	4.7
200	Fasted	-	-	-	28.2
500	Fasted	11.9	2.0	100.6	33.8
500	Fed	150.5	3.5	1408.1	31.8 (ratio of geometric mean fed vs. fasted was 0.94)

Note: C_{max}, T_{max}, AUC_{0-∞}, and t_{1/2} represent maximum plasma concentration, time to reach C_{max}, area under the plasma concentration-time curve from time zero to infinity, and elimination half-life, respectively. Dashes indicate data not explicitly provided in the cited source for those specific dose levels in a comparable format.

Preclinical Pharmacokinetics and Pharmacodynamics

In preclinical studies, **(Rac)-ACT-451840** has demonstrated efficacy in murine models of malaria. [3][4] In a *P. falciparum* mouse model, an oral quadruple-dose regimen of ACT-451840

resulted in a 90% effective dose (ED90) of 3.7 mg/kg.[4] In a *P. berghei* infected mouse model, cure was achieved at oral doses of 300 mg/kg over three consecutive days.[3]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug exposure (AUC, Cmax, and time above a threshold concentration) with antimalarial activity and survival in these animal models.[4][5] This modeling has been instrumental in predicting the human efficacious exposure.[4][5]

Metabolism

The metabolism of **(Rac)-ACT-451840** is a critical aspect of its disposition and is characterized by the formation of several metabolites, some of which are believed to be pharmacologically active.[2]

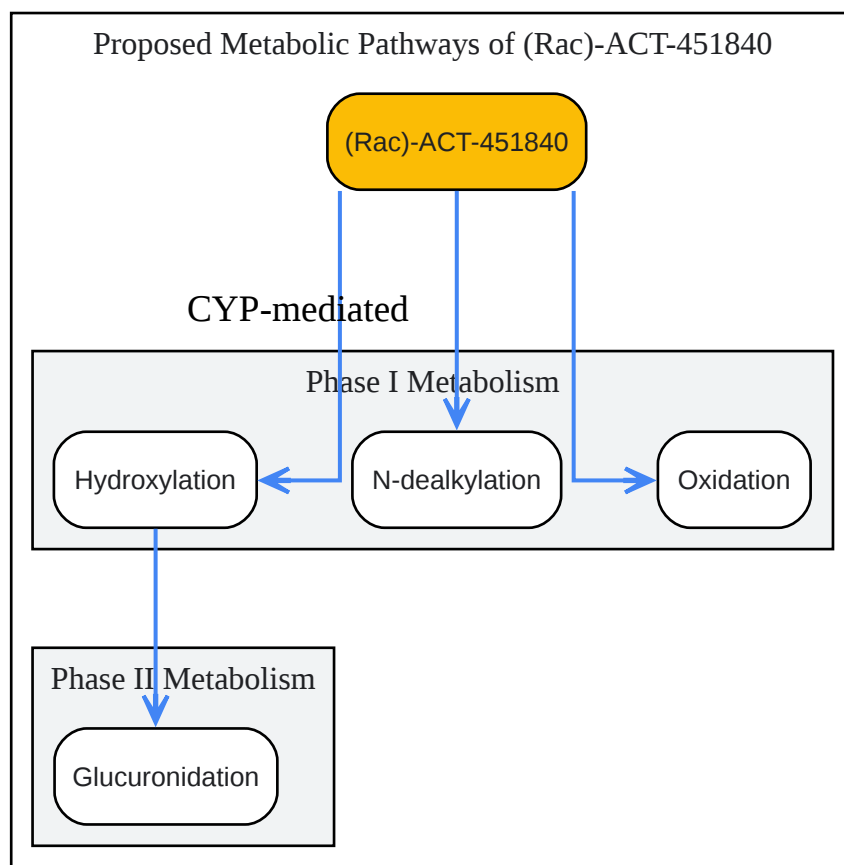
Metabolite Identification and Activity

The first-in-human study identified the presence of several potential metabolites of ACT-451840.[2] A key finding from this study was that plasma concentrations of antimalarial activity, as measured by an ex vivo bioassay with *P. falciparum*, were approximately four times higher than the plasma concentrations of the parent drug measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This discrepancy strongly suggests the presence of circulating metabolites that contribute to the overall antimalarial effect.[2][6]

While the specific structures and quantitative pharmacokinetic profiles of these metabolites have not been fully elucidated in publicly available literature, a proposed metabolic pathway has been described.

Proposed Metabolic Pathways

The metabolism of **(Rac)-ACT-451840** in human plasma is thought to proceed through several key biotransformations. A visual representation of these proposed pathways is provided below.



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Figure 1: A diagram illustrating the proposed metabolic pathways of **(Rac)-ACT-451840**.

Experimental Protocols

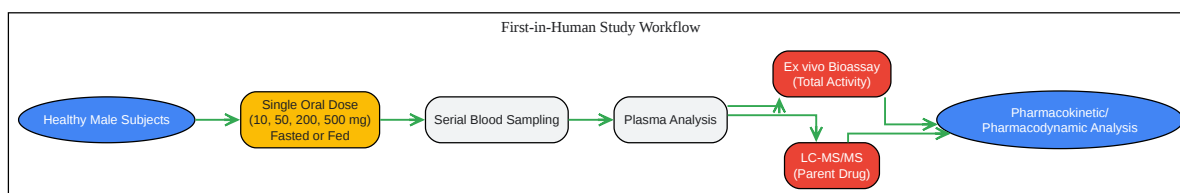
The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of **(Rac)-ACT-451840**'s pharmacokinetics and metabolism.

First-in-Human Pharmacokinetic Study

This study was a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[2]

- Study Design: Subjects were administered single oral doses of **(Rac)-ACT-451840** or placebo. The doses escalated from 10 mg to 500 mg. The effect of food was assessed in the 200 mg and 500 mg dose cohorts.

- Subjects: Healthy male volunteers were enrolled in the study.
- Dosing and Sample Collection: The drug was administered orally. Serial blood samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.
- Analytical Methods: Plasma concentrations of **(Rac)-ACT-451840** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, the total antimalarial activity in plasma was assessed using an ex vivo bioassay with a chloroquine-resistant strain of *P. falciparum*.



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Figure 2: Workflow of the first-in-human pharmacokinetic study of **(Rac)-ACT-451840**.

Preclinical Efficacy Studies

The in vivo efficacy of **(Rac)-ACT-451840** was evaluated in established mouse models of malaria.^[4]

- Animal Models: NOD-scid IL2R^γnull mice engrafted with human erythrocytes and infected with *P. falciparum* were used. Studies were also conducted in mice infected with the rodent parasite *P. berghei*.
- Dosing: The compound was administered orally, typically in a multi-dose regimen.
- Efficacy Endpoints: Efficacy was assessed by monitoring parasitemia in peripheral blood. In some models, survival was a key endpoint.

- Pharmacokinetic Sampling: Blood samples were collected from satellite groups of animals to determine the plasma concentrations of ACT-451840.

Conclusion

(Rac)-ACT-451840 exhibits a pharmacokinetic profile characterized by a significant food effect, with substantially increased exposure when administered with a meal. The long half-life of the parent compound is a favorable attribute for a potential antimalarial therapy. The presence of circulating, active metabolites is a key feature of its disposition and likely contributes significantly to its overall efficacy. Further studies to fully characterize the structure and pharmacokinetic profiles of these metabolites, as well as a comprehensive human ADME study, would provide a more complete understanding of the disposition of **(Rac)-ACT-451840** and further guide its clinical development.

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